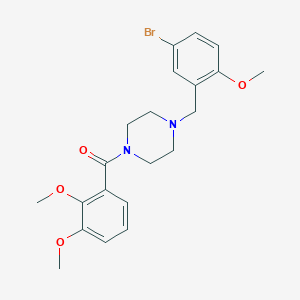![molecular formula C22H24N2O2S B248534 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248534.png)
1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine, also known as NMS-1286937, is a chemical compound that is widely used in scientific research. It belongs to the class of piperazine derivatives and has a molecular formula of C26H26N2O2S.
Wirkmechanismus
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is not fully understood, but it is believed to inhibit the activity of the protein kinase CK2. CK2 is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting CK2, 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine may disrupt these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. These effects make 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine a promising candidate for the treatment of cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine in lab experiments is its high potency and selectivity for CK2 inhibition. This allows for more accurate and specific targeting of CK2 activity, which can help to elucidate its role in various cellular processes. However, one limitation of using 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine. One area of focus could be the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction could be the investigation of its potential as a combination therapy with other anticancer or anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine and its role in various cellular processes.
Synthesemethoden
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine involves the reaction of 1-naphthaldehyde and 4-methylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has been extensively used in scientific research for its pharmacological properties. It has been found to have an inhibitory effect on the growth of cancer cells, particularly in breast cancer and leukemia. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Eigenschaften
Produktname |
1-[(4-Methylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine |
|---|---|
Molekularformel |
C22H24N2O2S |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H24N2O2S/c1-18-9-11-21(12-10-18)27(25,26)24-15-13-23(14-16-24)17-20-7-4-6-19-5-2-3-8-22(19)20/h2-12H,13-17H2,1H3 |
InChI-Schlüssel |
QPHIIPDPTZQTQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)


![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)

![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)



![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)